2-(Difluoromethyl)-5-chloro-1H-benzimidazole
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Overview
Description
2-(Difluoromethyl)-5-chloro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-chloro-1H-benzimidazole typically involves the introduction of difluoromethyl and chloro groups into the benzimidazole core. One common method is the difluoromethylation of a pre-formed benzimidazole derivative. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-chloro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluoromethyl benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(Difluoromethyl)-5-chloro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-chloro-1H-benzimidazole involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The chloro group may also contribute to the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-1H-benzimidazole
- 5-Chloro-1H-benzimidazole
- 2-(Trifluoromethyl)-5-chloro-1H-benzimidazole
Uniqueness
2-(Difluoromethyl)-5-chloro-1H-benzimidazole is unique due to the presence of both difluoromethyl and chloro groups. This combination enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds. The difluoromethyl group acts as a lipophilic hydrogen bond donor, while the chloro group increases the compound’s binding affinity to molecular targets .
Properties
IUPAC Name |
6-chloro-2-(difluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDLGCYUQHYKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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